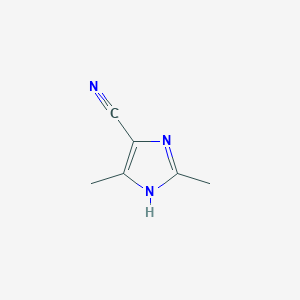

2,5-dimethyl-1H-imidazole-4-carbonitrile

Description

2,5-Dimethyl-1H-imidazole-4-carbonitrile is a heterocyclic compound featuring an imidazole core substituted with methyl groups at positions 2 and 5 and a carbonitrile group at position 2. The imidazole ring, with its two nitrogen atoms at positions 1 and 3, confers aromaticity and polarity, while the methyl and nitrile substituents modulate electronic and steric properties.

Properties

Molecular Formula |

C6H7N3 |

|---|---|

Molecular Weight |

121.14 g/mol |

IUPAC Name |

2,5-dimethyl-1H-imidazole-4-carbonitrile |

InChI |

InChI=1S/C6H7N3/c1-4-6(3-7)9-5(2)8-4/h1-2H3,(H,8,9) |

InChI Key |

VFMPTSXJYHLYPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1)C)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amido-Nitriles

A commonly employed route involves the cyclization of amido-nitrile compounds under catalytic conditions. The process typically includes:

Preparation of an appropriate amido-nitrile precursor with methyl groups positioned to yield the 2,5-dimethyl substitution upon cyclization.

Use of nickel catalysts to promote ring closure, favoring the formation of the imidazole core with a cyano group at the 4-position.

Control of reaction parameters such as temperature, solvent, and catalyst loading to optimize yield and purity.

This method offers a straightforward and efficient pathway to the target compound, with the ability to scale for industrial applications.

Bromination and Subsequent Transformations

An alternative approach involves multi-step transformations starting from 1-substituted imidazoles:

Bromination: The intermediate is brominated using bromine in methylene chloride solvent to introduce a bromo substituent at a reactive position.

Reaction with Formamide: The brominated intermediate is reacted with excess formamide, leading to formation of imidazole hydrochloride salts.

Catalytic Hydrogenation: Vinyl groups present in intermediates can be hydrogenated to ethyl groups using catalytic hydrogenation, yielding the desired substituted imidazole.

Isolation and Purification: The product is isolated by filtration, washing with acetone, and drying under reduced pressure at controlled temperatures (e.g., 50 °C).

This method is detailed in patent literature and provides a route to substituted imidazoles, which can be adapted for the preparation of 2,5-dimethyl-1H-imidazole-4-carbonitrile by selecting appropriate starting materials and reaction conditions.

Molecular formula: C6H7N3

Molecular weight: 121.14 g/mol

Structural features: Imidazole ring with methyl groups at positions 2 and 5, cyano group at position 4.

Characterization typically involves NMR spectroscopy, mass spectrometry, and chromatographic methods to confirm the structure and purity. For example, proton NMR will show characteristic signals for methyl groups and the imidazole ring protons, while carbon NMR confirms the presence of the cyano carbon.

Computational studies on related imidazole derivatives indicate that substituents such as hydroxyaryl groups can influence regioselectivity and reaction pathways during cyclization, suggesting that substituent effects are critical in optimizing synthesis.

Reaction conditions such as solvent choice, temperature control, and catalyst type significantly impact yield and selectivity.

Purification steps involving solvent washing and recrystallization are essential to obtain high-purity products suitable for further applications.

The preparation of this compound is effectively achieved through:

Cyclization of amido-nitrile precursors catalyzed by nickel or similar catalysts, providing a direct and scalable synthetic route.

Multi-step functionalization involving bromination, reaction with formamide, and catalytic hydrogenation starting from substituted imidazole intermediates.

Careful control of reaction parameters and purification steps ensures high yield and purity. These methods are supported by detailed experimental procedures and patent literature, providing reliable protocols for academic and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated imidazole rings .

Scientific Research Applications

2,5-Dimethyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: This compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1H-imidazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Electronic Differences

Imidazole vs. Pyrazole Derivatives

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives (): These compounds replace the imidazole ring with a pyrazole scaffold, which contains adjacent nitrogen atoms. For example, pyrazole derivatives synthesized via a green deep eutectic solvent (K₂CO₃:glycerol) demonstrated moderate antioxidant activity (IC₅₀ values ranging 40–80 µg/mL via DPPH assay) and antimicrobial effects (MIC: 16–64 µg/mL against bacterial/fungal strains) .

- Implications for 2,5-Dimethyl-1H-imidazole-4-carbonitrile : The fully aromatic imidazole core may enhance stability and π-π stacking interactions in biological targets compared to dihydro-pyrazoles.

Substituent Position and Type

- 4-Methyl-1H-imidazole-5-carbaldehyde (): Replacing the carbonitrile group with a carbaldehyde introduces a reactive aldehyde moiety. This compound (CAS 68282-53-1) is more prone to nucleophilic addition reactions, whereas the carbonitrile in this compound could participate in cycloadditions or serve as a nitrile precursor .

Halogenated Derivatives

- 2-Bromo-1H-imidazole-4,5-dicarbonitrile (CAS 50847-09-1): Bromine substitution increases molecular weight and polarizability, which could enhance halogen bonding in crystal packing or protein-ligand interactions. However, the presence of two nitrile groups may reduce metabolic stability .

Antioxidant Activity

Pyrazole-4-carbonitrile derivatives showed moderate DPPH radical scavenging (IC₅₀: 40–80 µg/mL) .

Antimicrobial Activity

Physicochemical Properties

| Compound | Substituents | Functional Group | Key Properties |

|---|---|---|---|

| This compound | 2-Me, 5-Me, 4-CN | Carbonitrile | High polarity, moderate solubility |

| 4-Methyl-1H-imidazole-5-carbaldehyde | 4-Me, 5-CHO | Aldehyde | Reactive, lower stability |

| 5-Amino-1H-imidazole-4-carbonitrile | 5-NH₂, 4-CN | Carbonitrile | Enhanced solubility, H-bond donor |

| 2,3-Dihydro-1H-pyrazole-4-carbonitrile | Dihydro-pyrazole, 4-CN | Carbonitrile | Reduced aromaticity, flexible scaffold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.